2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Pyridazinone derivatives are known to inhibit certain enzymes, making them useful in biochemical studies.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly for treating diseases such as cancer, inflammation, and infections.
Industry
Agricultural Chemicals: Pyridazinone derivatives can be used in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide
- 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide
Uniqueness
The unique structural features of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide, such as the specific substitution pattern on the aromatic rings and the presence of the acetamide group, contribute to its distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O2/c1-14-5-4-6-18(11-14)22-20(25)13-24-21(26)10-9-19(23-24)17-8-7-15(2)16(3)12-17/h4-12H,13H2,1-3H3,(H,22,25) |
InChI Key |
ZTBCUFWUTQCIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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